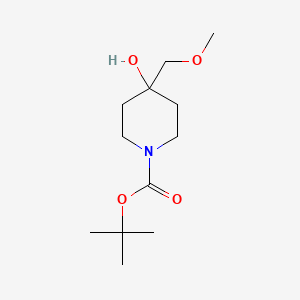

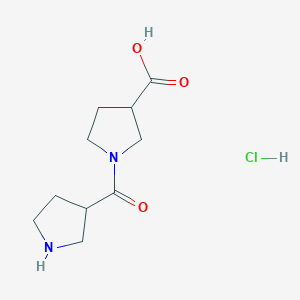

![molecular formula C12H16ClN B1377176 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride CAS No. 42025-45-6](/img/structure/B1377176.png)

2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride

Übersicht

Beschreibung

2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride (H-benzoquinoline) is a synthetic organic compound belonging to the benzodiazepine family of compounds. It is a colorless, crystalline solid that is soluble in water and can be used in a variety of scientific research applications. H-benzoquinoline is a versatile compound that has been used in a variety of studies such as in the synthesis of other compounds, in the study of enzyme kinetics and in the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Chemotherapy-Induced Nausea and Vomiting (CINV) Prevention

One of the primary applications of 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride is its use in the synthesis of palonosetron , a potent and selective 5-HT3 receptor antagonist. Palonosetron is utilized in the prevention and treatment of CINV, which is a common side effect experienced by patients undergoing chemotherapy .

Wirkmechanismus

Target of Action

The primary target of 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride, also known as Palonosetron, is the 5-HT3 receptor . This receptor plays a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting .

Mode of Action

Palonosetron acts as a potent and selective antagonist of the 5-HT3 receptor . It binds to these receptors with high affinity, blocking their activation by serotonin . This prevents the transmission of signals that trigger nausea and vomiting, particularly during the acute phase of chemotherapy .

Biochemical Pathways

The action of Palonosetron primarily affects the serotonergic pathway . By blocking the 5-HT3 receptors, it disrupts the normal functioning of this pathway, leading to a reduction in the transmission of nausea and vomiting signals . The downstream effects include the prevention of these symptoms, improving the quality of life for patients undergoing chemotherapy .

Pharmacokinetics

Palonosetron exhibits favorable pharmacokinetic properties. It has a long half-life and high binding affinity , which contribute to its sustained action . After intravenous administration, the plasma concentration of Palonosetron decreases initially but then slowly eliminates from the body . The distribution volume is approximately 8.3 ± 2.5 L/kg, and it is about 62% bound to plasma proteins . It is primarily eliminated through renal excretion and metabolic pathways .

Result of Action

The molecular and cellular effects of Palonosetron’s action primarily involve the prevention of nausea and vomiting . By blocking the 5-HT3 receptors, it prevents the activation of neural pathways that trigger these symptoms. This results in an improved ability to tolerate chemotherapy and a better overall quality of life for patients .

Action Environment

The action of Palonosetron can be influenced by various environmental factors. For instance, its efficacy may be affected by the patient’s overall health status, the presence of other medications, and individual variations in drug metabolism . It has been shown to be safe and effective in a wide range of patient populations, including those with renal or hepatic impairment .

Eigenschaften

IUPAC Name |

2,3,3a,4,5,6-hexahydro-1H-benzo[de]quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-3-9-5-2-6-11-12(9)10(4-1)7-8-13-11;/h2,5-6,10,13H,1,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJOSBOWCZUHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCNC3=CC=CC(=C23)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

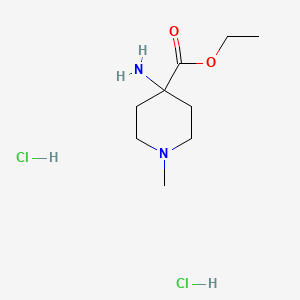

![2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1377094.png)

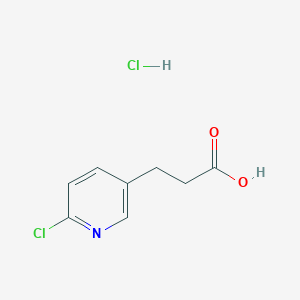

![1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride](/img/structure/B1377108.png)

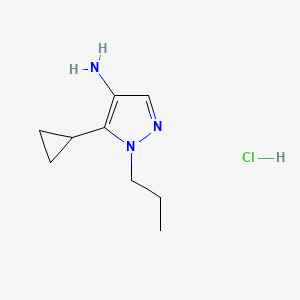

![Tert-butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate](/img/structure/B1377111.png)

![2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid](/img/structure/B1377114.png)

![1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1377115.png)

![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B1377116.png)